molecular formula C18H22N2O2 B5310803 N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide

N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide

Cat. No. B5310803
M. Wt: 298.4 g/mol
InChI Key: JJHVMWZRCASSBH-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide, also known as MEM or U-47700, is a synthetic opioid that has been used for scientific research purposes. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide acts as an agonist at the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By binding to this receptor, N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide produces analgesic effects and can also induce feelings of euphoria and relaxation. The exact mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
The use of N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide can cause various biochemical and physiological effects in the body. It can lead to the release of dopamine, a neurotransmitter that is involved in the brain's reward system. This can result in feelings of pleasure and euphoria. N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide can also cause respiratory depression, which can be dangerous in high doses. Other potential side effects of N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide include nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide has several advantages for use in lab experiments. It is a potent opioid agonist that can produce analgesic effects in animal models, making it a useful tool for studying pain pathways in the brain. N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide is also relatively easy to synthesize and can be obtained in high purity. However, the use of N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide in lab experiments is limited by its potential for abuse and dependence. Researchers must take precautions to ensure that N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide is used safely and responsibly.

Future Directions

There are several potential future directions for the study of N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide. One area of interest is the development of new opioid analgesics that are safer and less addictive than traditional opioids. N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide and other synthetic opioids may hold promise in this regard. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide and its effects on the brain. This could lead to the development of new treatments for pain and addiction. Finally, studies are needed to investigate the long-term effects of N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide use and its potential for abuse and dependence.

Synthesis Methods

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide involves the reaction of 4-methoxyphenethylamine with methylamine and 2-chlorobenzoyl chloride. The resulting product is then purified and crystallized to obtain N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide as a white powder. The synthesis process has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide has been used in scientific research to investigate its potential as an analgesic and to understand its mechanism of action. It has been shown to have a high affinity for the mu-opioid receptor and to produce analgesic effects in animal models. N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide has also been studied for its potential to treat opioid addiction and withdrawal symptoms.

properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(14-9-11-15(22-4)12-10-14)20(3)18(21)16-7-5-6-8-17(16)19-2/h5-13,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHVMWZRCASSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N(C)C(=O)C2=CC=CC=C2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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